4-(Aminomethyl)-3-methylhexan-3-ol
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Overview
Description
4-(Aminomethyl)-3-methylhexan-3-ol is an organic compound with a unique structure that includes both an amine and an alcohol functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-methylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methylhexan-3-ol with formaldehyde and ammonia, which introduces the aminomethyl group to the molecule. This reaction typically requires acidic or basic conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-methylhexan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, strong acids or bases
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
4-(Aminomethyl)-3-methylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the preparation of polymers and other advanced materials.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-methylhexan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminopyridine
Comparison
4-(Aminomethyl)-3-methylhexan-3-ol is unique due to its combination of an aminomethyl group and a tertiary alcohol. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(6-9)8(3,10)5-2/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
HKFSQFWADDIZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C)(CC)O |
Origin of Product |
United States |
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